3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester
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Overview
Description
3-(benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester is a sulfonamide.
Scientific Research Applications
Creation of Amino Acid Derivatives
Riabchenko et al. (2020) investigated the creation of new amino acid derivatives using 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. This compound reacts with amino acid methyl esters to form corresponding amino acid sulfonamide derivatives, a process that demonstrates the potential for creating various amino acid derivatives using similar sulfonyl-based compounds (Riabchenko et al., 2020).
Synthesis of Heterocycles and Esterification
Research by Rose et al. (2003) focused on the synthesis of heterocycles and esters using various sulfonyl compounds. These processes are essential in the creation of diverse organic compounds with potential applications in medicinal chemistry and material science (Rose et al., 2003).
Cyclization Reactions
Back and Nakajima (2000) explored cyclization reactions involving acetylenic sulfones with beta and gamma-chloroamines. The use of sulfonyl compounds in these cyclization reactions illustrates their utility in synthesizing complex organic structures, such as piperidines and indolizidines (Back & Nakajima, 2000).
Sulfonyl Isocyanates and Isothiocyanates Chemistry
McFarland et al. (1980) delved into the chemistry of sulfonyl isocyanates and isothiocyanates, providing insights into possible routes to various substituted compounds. These findings highlight the versatility of sulfonyl-based compounds in chemical synthesis (McFarland et al., 1980).
Selective Oxidation with Platinum Salts
Labinger et al. (1993) studied the selective oxidation of hydrocarbons by aqueous platinum salts. Their research demonstrated how p-toluenesulfonic acid, a related sulfonyl compound, undergoes selective oxidation, emphasizing the potential for controlled chemical reactions involving similar compounds (Labinger et al., 1993).
properties
Product Name |
3-(Benzenesulfonyl)propanoic acid [2-[(3,5-dichloro-4-methyl-2-pyridinyl)amino]-2-oxoethyl] ester |
---|---|
Molecular Formula |
C17H16Cl2N2O5S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
[2-[(3,5-dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 3-(benzenesulfonyl)propanoate |
InChI |
InChI=1S/C17H16Cl2N2O5S/c1-11-13(18)9-20-17(16(11)19)21-14(22)10-26-15(23)7-8-27(24,25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,20,21,22) |
InChI Key |
KLKYRRPAKBREKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)NC(=O)COC(=O)CCS(=O)(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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